molecular formula C12H16N2 B13271752 3-[(3-Methylbutyl)amino]benzonitrile CAS No. 1019621-44-3

3-[(3-Methylbutyl)amino]benzonitrile

Cat. No.: B13271752
CAS No.: 1019621-44-3
M. Wt: 188.27 g/mol
InChI Key: QRSQWFZFXZQFSX-UHFFFAOYSA-N
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Description

3-[(3-Methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbutyl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with 3-methylbutylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-[(3-Methylbutyl)amino]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-Methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzonitrile: A simpler derivative with an amino group directly attached to the benzonitrile ring.

    3-[(3-Methylbutyl)amino]methylbenzonitrile: A similar compound with a methyl group in addition to the 3-methylbutyl group.

Uniqueness

3-[(3-Methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

1019621-44-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-(3-methylbutylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,14H,6-7H2,1-2H3

InChI Key

QRSQWFZFXZQFSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=CC(=C1)C#N

Origin of Product

United States

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